Product packaging for Zolmitriptan(Cat. No.:CAS No. 139264-17-8)

Zolmitriptan

Numéro de catalogue: B001197
Numéro CAS: 139264-17-8
Poids moléculaire: 287.36 g/mol
Clé InChI: ULSDMUVEXKOYBU-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zolmitriptan is a selective serotonin (5-HT) receptor agonist belonging to the triptan class, extensively used in biomedical research to investigate the pathophysiology of migraine and trigeminovascular system activation . As a high-affinity agonist for the 5-HT 1B , 5-HT 1D , and 5-HT 1F receptor subtypes, it provides a powerful pharmacological tool for studying serotonergic signaling and cranial vasoconstriction . Its primary research value lies in its dual mechanism of action. This compound induces vasoconstriction of intracranial blood vessels through 5-HT 1B receptor activation and inhibits the release of pro-inflammatory neuropeptides (such as CGRP, substance P, and VIP) from trigeminal perivascular nerve endings via 5-HT 1D receptor agonism . This makes it highly relevant for in vitro and in vivo models exploring neurogenic inflammation and pain transmission pathways . This compound is noted for its ability to cross the blood-brain barrier, enabling research into central components of pain modulation within the trigeminal nucleus caudalis and brainstem . Its major active metabolite, N-desmethylthis compound, exhibits 2 to 6-fold greater affinity for 5-HT 1B/1D receptors, contributing significantly to the overall pharmacological profile in metabolic studies . Key Research Applications: Investigation of migraine and cluster headache mechanisms Studies of 5-HT receptor pharmacology and function Models of neurogenic inflammation and CGRP release Vascular physiology and receptor-mediated vasoconstriction research Please Note: This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3O2 B001197 Zolmitriptan CAS No. 139264-17-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(4S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSDMUVEXKOYBU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045933
Record name Zolmitriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zolmitriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.90e-01 g/L
Record name Zolmitriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00315
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zolmitriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

139264-17-8
Record name Zolmitriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139264-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zolmitriptan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolmitriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00315
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name zolmitriptan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zolmitriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zolmitriptan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOLMITRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FS66TH3YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zolmitriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular Pharmacology and Receptor Interaction Mechanisms of Zolmitriptan

Agonist Activity at 5-Hydroxytryptamine (5-HT) Receptor Subtypes

Zolmitriptan's pharmacological profile is defined by its potent agonist activity at specific 5-HT receptors, which are G protein-coupled receptors (GPCRs). nih.govnih.gov Functional assays, such as those measuring GTPγS binding, are used to quantify the ability of ligands like this compound to activate these receptors and initiate downstream signaling cascades. gbiosciences.comcreative-bioarray.com The binding of an agonist promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G protein α-subunit, an initial step in signal transduction. creative-bioarray.comnih.gov

Mechanistic binding studies have consistently demonstrated that this compound possesses a high affinity for the human 5-HT1B receptor subtype. nih.govnih.gov These receptors are predominantly located on the smooth muscle of cranial blood vessels. nih.govresearchgate.net Radioligand binding assays have quantified this interaction, showing a strong binding potential. For instance, studies using human recombinant receptors have reported a dissociation constant (Kᵢ) for this compound at the h5-HT₁B receptor of 5.01 nM. The N-desmethyl metabolite of this compound, which is pharmacologically active, also shows a high affinity for this receptor. nih.gov In competitive binding studies in the rhesus monkey brain, a selective 5-HT₁B receptor antagonist blocked the majority (50-80%) of [¹¹C]this compound binding, confirming that the 5-HT₁B receptor is a primary binding site. nih.gov

This compound also exhibits high-affinity binding to 5-HT1D receptors. nih.govnih.gov These receptors are primarily found on presynaptic trigeminal nerve endings in the brainstem and periphery. nih.govresearchgate.net The agonist action of this compound at these sites is thought to inhibit the release of proinflammatory neuropeptides. nih.gov Binding studies with human recombinant 5-HT1D receptors have shown this compound to be a potent ligand, with a reported Kᵢ value of 0.63 nM. creative-bioarray.com The active N-desmethyl metabolite of this compound also demonstrates high affinity for 5-HT1D receptors. nih.gov While both 5-HT1B and 5-HT1D receptors are key targets, binding affinity for the 5-HT1D subtype is notably high. creative-bioarray.com

Table 1: this compound Binding Affinities (Kᵢ) at Primary 5-HT Receptors

This table summarizes the dissociation constants (Kᵢ) of this compound for human 5-HT receptor subtypes as determined by radioligand binding assays. Lower Kᵢ values indicate higher binding affinity.

Receptor SubtypeBinding Affinity (Kᵢ) in nMReference
h5-HT1D0.63 creative-bioarray.com
h5-HT1B5.01 creative-bioarray.com
h5-HT1F63.09 creative-bioarray.com

This compound and its active metabolite show a modest affinity for 5-HT1A receptors. nih.govnih.gov This interaction is significantly lower than its affinity for the 5-HT1B and 5-HT1D subtypes. nih.gov In competitive binding studies, the addition of a selective 5-HT1A receptor antagonist did not cause any appreciable change in [¹¹C]this compound binding in the rhesus monkey brain, indicating a less significant role compared to 5-HT1B/1D receptors in those regions. nih.gov One study utilizing an immobilized 5-HT1A receptor stationary phase calculated an association constant (Ka) for this compound of 1.85 × 10⁶ M⁻¹, further characterizing this moderate interaction.

A key feature of this compound's pharmacological profile is its selectivity. It has little to no significant affinity for other major neurotransmitter receptor families, including adrenergic, dopaminergic, muscarinic, and histaminergic receptors. nih.gov This selectivity for the 5-HT1B/1D subtypes is believed to contribute to its mechanism of action. nih.govnih.gov

Ligand-Receptor Interaction Kinetics and Conformational Dynamics Studies

Detailed studies on the specific ligand-receptor interaction kinetics, such as the association (kₒₙ) and dissociation (kₒff) rates, for this compound are not extensively documented in publicly available literature. Kinetic studies of other triptans, such as eletriptan (B1671169) and sumatriptan (B127528), have shown that these ligands typically reach binding equilibrium at 5-HT1B and 5-HT1D receptors within 10-15 minutes. nih.gov The residence time of a ligand at its receptor, which is the reciprocal of the dissociation rate (kₒff), is an important parameter for its in vivo effect. nih.gov

Compound Names

Table 2: List of Chemical Compounds

Advanced Pharmacodynamics of Zolmitriptan Action

Mechanisms of Cranial Vasoconstriction Induction

Zolmitriptan's vascular effects are a cornerstone of its anti-migraine action, primarily targeting the dilated cranial blood vessels associated with a migraine attack. nih.govpatsnap.com This is achieved through direct interaction with specific serotonin (B10506) receptors located on the smooth muscle of these vessels.

The primary mechanism for this compound-induced cranial vasoconstriction is its agonist activity at 5-HT1B receptors. nih.govlareb.nl These receptors are predominantly located on the smooth muscle cells of cranial arteries. patsnap.comnih.gov Studies using immunocytochemistry have confirmed a high density of 5-HT1B receptor immunoreactivity within the smooth muscle wall of human cerebral arteries. nih.gov By binding to and activating these 5-HT1B receptors, this compound directly causes the narrowing of pain-producing intracranial extracerebral blood vessels, such as the middle meningeal arteries, helping to counteract the vasodilation that occurs during a migraine. patsnap.comnih.govwikipedia.org Pharmacological studies on isolated human cerebral arteries have shown that this compound induces strong contractile responses, with a potency similar to that of serotonin (5-HT) itself. nih.gov

Table 1: Effects of this compound on Cranial Haemodynamics in an Anaesthetised Cat Model

Vascular BedParameterThis compound-Induced EffectCitation
Arteriovenous-Anastomotic (AVA)ConductanceSelective and potent reduction (maximum decrease of 92.5 ± 2.3%) nih.gov
Extra-CerebralConductanceModest reduction (23.9 ± 6.5% maximum) nih.gov
CerebralConductanceNo effect nih.gov

Inhibition of Pro-Inflammatory Neuropeptide Release from Trigeminal Nerve Endings

Beyond its vasoconstrictive properties, this compound exerts a crucial neuromodulatory role by inhibiting the release of pro-inflammatory neuropeptides from the terminals of the trigeminal nerve. drugbank.comnih.gov This action is primarily mediated by its agonist effect on 5-HT1D receptors located on these presynaptic nerve endings. patsnap.comnih.govwikipedia.org

During a migraine, activation of the trigeminovascular system leads to the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP). drugbank.comnih.gov CGRP is a potent vasodilator and is involved in pain transmission. wikipedia.org this compound, by activating presynaptic 5-HT1D receptors on trigeminal nerve terminals, inhibits the release of CGRP. drugbank.compatsnap.comnih.gov This suppression of CGRP secretion prevents the subsequent vasodilation and neurogenic inflammation, thereby reducing the transmission of nociceptive information. patsnap.comwikipedia.org Studies have confirmed that triptans can block the elevation of CGRP levels in jugular venous blood that is otherwise seen during trigeminal ganglion stimulation. nih.gov

Vasoactive Intestinal Polypeptide (VIP) is another neuropeptide implicated in the vasodilation seen in migraine. nih.govnih.gov It is released from parasympathetic nerve fibers that innervate cranial vessels. nih.gov this compound has been shown to inhibit trigeminovascular activation within the brainstem, an action demonstrated by its ability to block a brainstem reflex that provokes the release of VIP from the facial nerve during trigeminal stimulation. nih.gov However, it is noteworthy that in studies on healthy volunteers without active trigeminovascular stimulation, the related triptan sumatriptan (B127528) did not alter circulating levels of VIP, suggesting the inhibitory effect may be most prominent during active migraine processes. nih.gov

The inhibition of neuropeptide release by this compound is a direct result of its action on pre-junctional (or presynaptic) 5-HT1D receptors on trigeminal nerve endings. nih.govwikipedia.org These receptors are G-protein coupled receptors. nih.gov Activation of these pre-junctional 5-HT1B/1D receptors by this compound is thought to inhibit the release of neurotransmitters like CGRP by modulating ion channel activity. nih.govresearchgate.net One proposed mechanism is the inhibition of high-voltage activated (HVA) calcium channels within the trigeminal neurons. nih.gov Since an influx of calcium through these channels is a critical step for the fusion of neurotransmitter-containing vesicles with the cell membrane and subsequent exocytosis, inhibiting them effectively blocks the release of CGRP and other pro-inflammatory peptides. nih.gov

Table 2: Receptor Targets and Primary Pharmacodynamic Effects of this compound

ReceptorLocationEffect of this compound BindingCitation
5-HT1BSmooth muscle of intracranial blood vesselsVasoconstriction patsnap.comnih.govnih.gov
5-HT1DPre-junctional terminals of the trigeminal nerveInhibition of CGRP and other neuropeptide release patsnap.comnih.govwikipedia.org

Central Modulation of Nociceptive Pathways

Influence on Trigeminal Nucleus Caudalis Activity

The trigeminal nucleus caudalis (TNC) is a critical site for the processing of craniofacial pain signals. Electrophysiological experiments have provided direct evidence that systemically administered this compound inhibits the excitability of cells within the TNC. nih.gov This inhibitory action is believed to be a key factor in its antimigraine efficacy. Further evidence for this central target comes from autoradiography studies, where intravenously injected radiolabeled this compound was shown to label a specific population of cells in the TNC. nih.gov

The mechanism underlying this inhibition involves the modulation of neurotransmission. Triptans are understood to inhibit the transmission of nociceptive impulses to second-order neurons within the trigeminocervical complex, which includes the TNC. nih.gov At a cellular level, this compound has been shown to inhibit high-voltage activated calcium currents in trigeminal ganglion neurons in a concentration-dependent manner, an action mediated through Gi/o protein-coupled pathways linked to 5-HT1B/1D receptors. nih.gov By reducing neuronal excitability in the TNC, this compound effectively dampens the central processing of migraine pain signals.

Effects on Dorsal Horns of Cervical Spinal Cord (C1/C2)

The trigeminocervical complex extends to the dorsal horns of the upper cervical spinal cord (C1/C2), another site where this compound exerts its modulatory effects. wikipedia.orgpressbooks.pub Research has shown that this compound can reduce neuronal hyperexcitability in the deep dorsal horn (DDH) of the spinal cord. nih.gov

Specifically, in in-vitro spinal cord preparations, this compound application was found to dampen the exaggerated burst firing of DDH neurons by activating serotonergic 5-HT1B/1D receptors. nih.gov This action results in a measurable decrease in the evoked spike count, a shortening of the burst duration, and a reduction in the spontaneous firing rate of these neurons. nih.govnih.gov This inhibition of nociceptive neurotransmission within the upper cervical spinal column is a crucial aspect of this compound's central mechanism of action. wikipedia.org

Dose-Response Relationships at the Pharmacodynamic Level

The pharmacodynamic effects of this compound are directly related to its concentration at the target sites, demonstrating clear dose- and concentration-response relationships in both preclinical and clinical settings. The drug exhibits linear kinetics over a dose range of 2.5 to 50 mg, which supports a predictable relationship between the dose administered and the resulting systemic exposure and pharmacodynamic effect. drugs.com

At the cellular level, this compound's inhibitory effect on high-voltage activated calcium currents (IBa) in isolated trigeminal ganglion neurons is concentration-dependent. nih.gov This relationship highlights a direct link between drug concentration and a key neuronal mechanism of action.

Table 1: Concentration-Dependent Inhibition of Calcium Currents by this compound

This compound Concentration Mean Inhibition of IBa
0.1 µM ~5%
1 µM ~20%
10 µM ~45%
100 µM ~60%

Data derived from studies on isolated rat trigeminal ganglion neurons. nih.gov

In vivo preclinical models have also established a clear dose-response relationship. In anesthetized cats, intravenous this compound produced a dose-related, persistent decrease in carotid arterial conductance, a key pharmacodynamic marker of its vascular action on cranial vessels. fda.gov

Table 2: Preclinical Dose-Response of this compound on Carotid Arterial Conductance

Parameter Value
Effective Dose (ED₅₀) 1.1 - 1.9 µg/kg, i.v.
Maximum Reduction 36 - 39%

Data from studies in anesthetized cats. fda.gov

In clinical trials, a dose-response relationship is observed in terms of headache relief. A greater proportion of patients experience a headache response following a 2.5 mg or 5 mg dose compared to a 1 mg dose. drugs.com However, studies also indicate a plateau effect, with the 5 mg dose offering little additional benefit over the 2.5 mg dose for many patients. drugs.com

Table 3: Clinical Headache Response Rates

Efficacy Parameter This compound 2.5 mg This compound 5 mg Placebo
2-Hour Headache Response 59% - 67% 59% - 67% 15% - 36%

Data compiled from large-scale, placebo-controlled clinical trials. researchgate.net

Comprehensive Pharmacokinetics and Biotransformation of Zolmitriptan

Absorption and Bioavailability Research

Zolmitriptan is characterized by its rapid and extensive absorption following administration, a key feature for its role in acute migraine treatment. nih.gov The pharmacokinetics are linear over a dose range of 2.5 to 50 mg. drugbank.comfda.govdrugs.comnih.gov Research indicates that food intake does not have a significant effect on the bioavailability of this compound. nih.govdrugbank.comfda.govnih.govnih.gov

Absorption Rates Across Different Administration Routes

The rate at which this compound is absorbed varies significantly depending on the method of administration, which influences the onset of its systemic availability.

Oral Tablets: Following administration of a conventional oral tablet, this compound is well absorbed. fda.govdrugs.com Peak plasma concentrations (Tmax) for the conventional tablet are typically reached at a median of 1.5 hours. drugbank.comdrugs.com Plasma concentrations are sustained for 4 to 6 hours after dosing. nih.gov

Orally Disintegrating Tablets (ODT): The absorption from the orally disintegrating tablet is somewhat delayed compared to the conventional tablet. fda.govdrugs.com The median Tmax for the ODT formulation is approximately 3 hours. drugbank.comdrugs.com Despite the longer time to peak concentration, the plasma concentrations of this compound from both the ODT and conventional tablets are similar for up to 45 minutes after administration. fda.gov

Nasal Spray: The nasal spray formulation offers the most rapid absorption. fda.gov this compound is detected in the plasma within 2 to 5 minutes after intranasal administration, a significant acceleration compared to the 10-15 minutes required for the oral tablet. drugbank.comnih.govresearchgate.net This rapid absorption is attributed to uptake across the nasal mucosa. drugbank.comnih.gov Positron Emission Tomography (PET) studies have shown that this compound is detected in the brain within 5 minutes of intranasal administration. nih.govresearchgate.net

Table 1: Time to Peak Plasma Concentration (Tmax) for this compound by Administration Route
Administration RouteMedian Tmax (hours)Time to Plasma Detection
Conventional Oral Tablet1.5 drugbank.comdrugs.com10-15 minutes drugbank.comresearchgate.net
Orally Disintegrating Tablet (ODT)3.0 drugbank.comdrugs.comNot specified
Nasal SprayNot specified (reaches peak in 2-4h) nih.govresearchgate.net2-5 minutes drugbank.comnih.govresearchgate.net

Absolute and Comparative Bioavailability Studies

The bioavailability of this compound has been thoroughly investigated, revealing differences between administration routes and potential demographic factors.

Absolute Bioavailability: The mean absolute oral bioavailability of this compound is consistently reported to be approximately 40%. nih.govdrugbank.comfda.govdrugs.comnih.gov Some studies have noted gender differences, with one study observing higher bioavailability in women than men after a 10 mg oral dose, though these differences were not deemed clinically significant at lower doses. nih.govnih.gov

Comparative Bioavailability: The orally disintegrating tablet has been shown to be bioequivalent to the conventional oral tablet in terms of the area under the curve (AUC) and maximum concentration (Cmax). fda.gov The nasal spray formulation exhibits a mean comparative bioavailability of 102% relative to the oral tablet. drugbank.comnih.gov Studies in Japanese subjects found the intranasal to tablet ratio for the area under the concentration-time curve to be 0.924 for a 2.5 mg dose and 0.960 for a 5 mg dose. researchgate.netnih.gov

Table 2: Bioavailability of this compound
ParameterValueNotes
Absolute Oral Bioavailability~40% nih.govdrugbank.comfda.govdrugs.comnih.gov-
Comparative Bioavailability (Nasal Spray vs. Oral Tablet)102% drugbank.comnih.govIndicates near-complete absorption relative to the tablet.
Bioequivalence (ODT vs. Oral Tablet)Equivalent fda.govBased on AUC and Cmax. fda.gov

Impact of Physiological States (e.g., Migraine Attack) on Absorption

The physiological changes that occur during a migraine attack can affect the absorption of this compound. During a moderate to severe migraine attack, the mean AUC and Cmax for this compound were found to be decreased by 40% and 25%, respectively. fda.govdrugs.com Furthermore, the mean Tmax was delayed by half an hour compared to when the drug was taken during a migraine-free period. fda.govdrugs.com Plasma concentrations of this compound and its metabolites are lower during a migraine attack than outside of an attack. nih.gov

Distribution Characteristics and Tissue Penetration Studies

Following absorption, this compound distributes throughout the body, with a portion penetrating the central nervous system.

Plasma Protein Binding Dynamics

This compound and its active N-desmethyl metabolite exhibit minimal binding to plasma proteins. nih.gov The plasma protein binding is approximately 25% over a concentration range of 10 to 1000 ng/mL. drugbank.comfda.govdrugs.com This low level of protein binding suggests that drug interactions involving displacement from plasma proteins are unlikely. nih.gov

Volume of Distribution Investigations

The volume of distribution (Vd) is a measure of how extensively a drug distributes into body tissues compared to the plasma. The mean apparent volume of distribution for this compound is reported to be between 7.0 L/kg and 8.4 L/kg. drugbank.comfda.govdrugs.com A population pharmacokinetic analysis estimated the typical apparent volume of distribution to be 136 L. nih.gov Positron Emission Tomography (PET) studies have confirmed the rapid, dose-proportional uptake of this compound into the brain, with significant concentrations found in all brain regions studied. springermedizin.de A significant brain concentration was observed as early as 5 minutes after nasal administration. nih.gov

Table 3: Distribution Parameters of this compound
ParameterValue
Plasma Protein Binding~25% nih.govdrugbank.comfda.govdrugs.com
Mean Apparent Volume of Distribution7.0 - 8.4 L/kg drugbank.comfda.govdrugs.com

Blood-Brain Barrier Permeability and Central Nervous System Concentrations

This compound is capable of crossing the blood-brain barrier (BBB), a critical characteristic for its mechanism of action in treating migraines. wikipedia.org Studies utilizing positron emission tomography (PET) with radiolabeled this compound ([11C]this compound) have directly demonstrated its uptake and distribution into the central nervous system (CNS) in humans. nih.govnih.govspringermedizin.de Following intranasal administration, a significant brain concentration of this compound is detectable within five minutes. nih.govnih.gov Kinetic modeling based on PET data estimates that after a therapeutic nasal dose, the brain concentration of this compound increases over time, reaching a substantial level quickly and approaching its maximum after about two hours. nih.gov

Metabolic Pathways and Metabolite Characterization

This compound is extensively metabolized, primarily in the liver, before its elimination from the body. drugbank.come-lactancia.org This biotransformation process results in the formation of three principal metabolites that have been identified in plasma and excreta. drugbank.comnih.govnih.gov The metabolic conversion is mediated by a combination of cytochrome P450 (CYP) enzymes and monoamine oxidase (MAO). drugbank.comnih.gov The primary metabolic pathways are N-demethylation, N-oxidation, and oxidative deamination of the side chain. wikipedia.orgdrugbank.comnih.gov

Hepatic Biotransformation: Cytochrome P450 Enzyme Systems (e.g., CYP1A2, CYP2D6)

The initial metabolism of this compound is largely dependent on the cytochrome P450 system, specifically the CYP1A2 isoenzyme. nih.govdrugbank.comnih.gov In vitro studies using human hepatocytes and liver microsomes have confirmed that CYP1A2 is the principal enzyme responsible for the conversion of this compound to its N-desmethyl metabolite. nih.gov The use of furafylline, a selective inhibitor of CYP1A2, was shown to almost completely abolish the metabolism of this compound in human hepatocytes. nih.gov While other major CYP enzymes (CYP2C9, 2C19, 2D6, and 3A4) showed no obvious effect on the primary metabolism of the parent compound, some research suggests CYP3A4 may also play a role. nih.govtandfonline.com

More recent research has also identified CYP2D6 as the predominant enzyme responsible for the metabolic activation of this compound into an α,β-unsaturated imine intermediate. nih.govresearchgate.net Inhibition of CYP2D6 with quinidine (B1679956) was found to inhibit the formation of a specific glutathione (B108866) conjugate in rat hepatocytes and could reverse this compound-induced cytotoxicity, highlighting the role of this enzyme in forming reactive metabolites. nih.govresearchgate.net

Monoamine Oxidase (MAO) Involvement (e.g., MAO-A)

Monoamine oxidase, specifically the MAO-A isoform, plays a crucial role in the secondary metabolism of this compound's active metabolite. drugbank.comnih.gov After this compound is converted to N-desmethyl-zolmitriptan by CYP1A2, MAO-A is responsible for the further metabolism of this active compound. wikipedia.orgnih.gov This subsequent step involves oxidative deamination, which ultimately leads to the formation of the inactive indole (B1671886) acetic acid metabolite. nih.gov Studies using clorgyline, a selective MAO-A inhibitor, markedly inhibited the formation of the indole ethyl alcohol derivative from N-desmethyl-zolmitriptan in microsomes. nih.gov The involvement of MAO-A is significant, as co-administration with MAO-A inhibitors can substantially increase the systemic exposure to the active N-desmethyl metabolite. drugs.comnih.gov

Identification and Pharmacological Activity of Major Metabolites: N-desmethyl-zolmitriptan, N-oxide, Indole Acetic Acid

Three major metabolites of this compound have been consistently identified in vivo: N-desmethyl-zolmitriptan (also known as 183C91), this compound N-oxide (1652W92), and an indole acetic acid derivative (2161W92). nih.govdrugbank.comnih.govnih.gov

N-desmethyl-zolmitriptan: This is the only active metabolite of this compound. nih.govnih.gov It is formed through the action of CYP1A2 on the parent compound. nih.gov Like this compound, it is a potent 5-HT1B/1D receptor agonist. nih.govdrugs.com

This compound N-oxide: This metabolite is considered inactive. drugbank.comnih.gov

Indole Acetic Acid: This is another major, inactive metabolite. drugbank.comnih.gov It is the end product of a two-step process involving the initial N-demethylation of this compound followed by oxidative deamination of the resulting active metabolite by MAO-A. nih.gov

The table below summarizes the key metabolites of this compound and their pharmacological activity.

Metabolite NameAlternate NameFormation PathwayPharmacological Activity
N-desmethyl-zolmitriptan183C91N-demethylation via CYP1A2Active (5-HT1B/1D agonist)
This compound N-oxide1652W92N-oxidationInactive
Indole Acetic Acid2161W92Oxidative deamination of N-desmethyl-zolmitriptan via MAO-AInactive

Contribution of Active Metabolite to Overall Pharmacological Effect

Crucially, the 5-HT1B/1D agonist potency of N-desmethyl-zolmitriptan is two to six times greater than that of this compound itself. nih.govdrugs.com The combination of its significant circulating levels and its heightened potency means that the N-desmethyl metabolite is a major driver of the therapeutic efficacy. nih.govdrugs.comoup.com The elimination half-life of this active metabolite is similar to or slightly longer than that of this compound, at approximately 3 to 3.5 hours, which helps sustain the pharmacological action. drugbank.comnih.gov

Elimination and Excretion Profiles

This compound and its metabolites are eliminated from the body through both renal and fecal routes. drugbank.come-lactancia.org Following oral administration of a radiolabeled dose, approximately 65% of the total radioactivity is recovered in the urine, while about 30% is recovered in the feces. drugbank.comdrugs.com

The majority of the dose excreted in the urine consists of metabolites. drugbank.com The inactive indole acetic acid metabolite is the most abundant form found in urine, accounting for about 31% of the administered dose. drugbank.comdrugs.com The inactive N-oxide and the active N-desmethyl metabolites account for smaller portions of the urinary excretion, at 7% and 4% respectively. drugbank.comdrugs.com A small amount, about 8-10%, of the dose is excreted as unchanged this compound in the urine. drugs.comnih.gov The portion recovered in the feces is primarily composed of unchanged this compound, which likely represents the unabsorbed fraction of the drug. drugbank.comnih.gov

The mean elimination half-life of this compound is approximately 2.5 to 3 hours. drugbank.come-lactancia.org The total plasma clearance of this compound is 31.5 mL/min/kg, with about one-sixth of this being renal clearance. drugbank.come-lactancia.org The renal clearance value is higher than the glomerular filtration rate, which suggests that renal tubular secretion is involved in the excretion process. nih.gove-lactancia.org

The table below details the excretion profile of this compound and its metabolites.

Excretion RouteCompoundPercentage of Administered Dose
Urine Total ~65% drugbank.comdrugs.com
Indole Acetic Acid Metabolite31% drugbank.comdrugs.com
Unchanged this compound~8% drugs.com
N-oxide Metabolite7% drugbank.comdrugs.com
N-desmethyl Metabolite4% drugbank.comdrugs.com
Feces Total ~30% drugbank.comdrugs.com
Unchanged this compoundMajority of fecal portion drugbank.com

Renal and Fecal Excretion Pathways

The elimination of this compound from the body occurs through both renal and fecal routes. Following administration, approximately 65% of the compound is excreted in the urine, while about 30% is eliminated via the feces. drugbank.comnih.govmedscape.com In total, about 95% of the administered dose is recovered in urine and feces. fda.gov

The portion excreted renally is composed primarily of metabolites. The main metabolite found in urine is the inactive indole acetic acid derivative, accounting for 31% of the dose. drugbank.comnih.gov Other metabolites excreted in the urine include the N-oxide (7%) and the active N-desmethyl metabolite (4%). drugbank.comnih.gov In contrast, the majority of the substance recovered from feces consists of unchanged this compound. drugbank.comnih.gov

Elimination Half-Life Determinations for Parent Compound and Metabolites

The elimination half-life for this compound is consistently reported to be approximately 3 hours. fda.govnih.govnih.govdrugbank.com Its metabolites exhibit similar elimination kinetics. nih.govnih.gov The active N-desmethyl metabolite has a mean elimination half-life that is also around 3 hours, with some studies noting it may be slightly longer, at approximately 3.5 hours. drugbank.comfda.govwikipedia.org The similar half-lives of the parent compound and its metabolites suggest a predictable clearance pattern. nih.govnih.gov

Renal Clearance Mechanisms (e.g., Tubular Secretion)

This compound is cleared from the body primarily through metabolism, with renal clearance playing a secondary but significant role. nih.gov The mean total plasma clearance of this compound is approximately 31.5 mL/min/kg, with about one-sixth of this clearance being attributed to renal processes. drugbank.comfda.gov A key finding is that the renal clearance of this compound is greater than the glomerular filtration rate, which strongly suggests the involvement of renal tubular secretion in its excretion. fda.gov Studies in individuals with severe renal impairment have shown that this compound clearance is diminished by 25%, further highlighting the role of renal pathways in its elimination. nih.gov

Pharmacokinetic Linearity and Accumulation Studies

The pharmacokinetics of this compound have been shown to be linear and dose-proportional over a dose range of 2.5 mg to 50 mg. fda.govnih.govdrugbank.com This indicates that as the dose increases within this range, the resulting plasma concentrations increase predictably. Furthermore, studies involving repeated administration have demonstrated that there are no significant changes in its pharmacokinetic profile, and no accumulation of the drug occurs with multiple dosing. fda.govnih.govdrugbank.com This predictable pharmacokinetic behavior is consistent for both this compound and its active N-desmethyl metabolite. fda.gov

Neurobiological Basis of Zolmitriptan S Central Actions

Modulation of Serotonin (B10506) Pathways in the Central Nervous System

Zolmitriptan's central action is primarily mediated through its agonistic activity at 5-HT1B and 5-HT1D receptors, which are integral components of the central serotonin pathways involved in pain modulation. drugbank.com These receptors are widely distributed in the brain, and their activation by this compound influences neuronal activity in key areas such as the brainstem. patsnap.com This modulation of central pain pathways is a critical component of its effectiveness in aborting migraine attacks. patsnap.com

Interaction with Trigeminal Nociceptive System Components

A cornerstone of migraine pathophysiology is the activation of the trigeminovascular system. This system involves the trigeminal nerve, which innervates the cranial blood vessels. nih.gov During a migraine, activation of this system leads to the release of several proinflammatory neuropeptides from the trigeminal nerve endings, including calcitonin gene-related peptide (CGRP), substance P, and neurokinin A. patsnap.comnih.gov

This compound directly counteracts this process. By acting on 5-HT1D receptors located on the presynaptic terminals of trigeminal nerves, it inhibits the release of these vasoactive neuropeptides. patsnap.comnih.gov This action prevents the neurogenic inflammation and subsequent pain transmission associated with migraines. patsnap.com The main mechanism is the modulation of nociceptive nerve signaling within the trigeminocervical complex (TCC), a key processing center for headache pain in the brainstem. drugbank.com By suppressing signaling through the TCC, this compound effectively dampens the central transmission of pain signals originating from the cranial vasculature. nih.gov

Neuroimaging Studies of Central Receptor Occupancy (e.g., PET)

Positron Emission Tomography (PET) has been utilized to directly visualize and quantify the extent to which this compound binds to its target receptors in the human brain. A key study investigated the occupancy of 5-HT1B receptors in healthy volunteers after the administration of this compound. Using the specific radioligand [11C]AZ10419369, researchers were able to demonstrate for the first time the central nervous system 5-HT1B receptor occupancy of a triptan.

The study found a clear relationship between the plasma concentration of this compound and its active metabolite and the degree of receptor binding. The findings indicated a relatively low but significant level of receptor occupancy, which is consistent with observations for other G protein-coupled receptor agonists.

Table 1: 5-HT1B Receptor Occupancy by this compound Measured by PET This interactive table summarizes the findings from a PET study on this compound's receptor occupancy.

Parameter Finding
Radioligand Used [11C]AZ10419369
Receptor Studied 5-HT1B
Mean Receptor Occupancy 4-5%
Relationship A statistically significant negative relationship was observed between the binding potential and the plasma concentration of this compound and its active metabolite.
Follow-up Observation Subjects examined one week after dosing showed higher binding potential compared to baseline.

These neuroimaging studies provide direct evidence of this compound's ability to engage its central targets, confirming a key aspect of its mechanism of action within the human brain. Another PET study using 11C-labeled this compound demonstrated its rapid absorption through the nasopharynx when administered as a nasal spray.

Electrophysiological and Immunochemical Studies on Neuronal Activity (e.g., c-fos expression)

Electrophysiological and immunochemical studies have provided further insight into the specific neuronal inhibitory effects of this compound. The expression of the immediate early gene c-fos is used as a marker for neuronal activation in central nociceptive pathways, particularly within the trigeminal nucleus caudalis (TNC), also known as the spinal trigeminal nucleus caudalis (Sp5C). nih.gov Activation of the trigeminovascular system robustly induces c-fos expression in this region, and this response is modulated by 5-HT1B/1D receptor agonists like this compound. nih.govnih.gov

Direct electrophysiological recordings have demonstrated that systemically administered this compound can inhibit the excitability of neurons in the TNC. nih.gov In one study using a model of craniovascular pain, this compound significantly reduced the evoked electrical activity of trigeminal neurons. nih.gov

Table 2: Electrophysiological Effects of this compound on Trigeminal Neurons This interactive table details the inhibitory effects of this compound on trigeminal neuron activity.

Measurement Control (Pre-Zolmitriptan) After this compound
Evoked Potential from Trigeminal Nucleus 207 +/- 14 µV 98 +/- 17 µV
Probability of Neuronal Firing 0.63 +/- 0.1 0.13 +/- 0.05

Furthermore, at the cellular level, this compound has been shown to inhibit high-voltage activated (HVA) calcium channels in trigeminal ganglion neurons. nih.gov This action is mediated through the activation of 5-HT1B/1D receptors linked to the Gi/o signaling pathway. nih.gov The inhibition of these calcium channels, particularly P/Q-type and possibly R-type, is believed to be the mechanism that reduces the release of neurotransmitters, including CGRP, from the nerve terminals. nih.gov This provides a direct electrophysiological explanation for this compound's ability to suppress trigeminal nociceptive transmission. nih.gov

Preclinical and Clinical Research Methodologies in Zolmitriptan Studies

In Vitro Pharmacological Assays: Receptor Binding and Functional Studies

In vitro studies have been fundamental in characterizing the pharmacological profile of zolmitriptan. Receptor binding assays have demonstrated that this compound is a selective serotonin (B10506) (5-hydroxytryptamine; 5-HT) receptor agonist with a strong affinity for the 5-HT1B and 5-HT1D receptor subtypes. drugbank.com It also exhibits a moderate affinity for 5-HT1A receptors. fda.govnih.gov The affinity of this compound for these receptors is crucial to its proposed mechanism of action in alleviating migraine. drugbank.com

Functional assays have further explored the consequences of this receptor binding. Studies on isolated human coronary artery preparations have shown that this compound can induce concentration-related contractions, an effect attributed to its agonist activity at 5-HT1B receptors. fda.gov Additionally, research on acutely dissociated rat trigeminal ganglion neurons has revealed that this compound can inhibit high-voltage activated (HVA) calcium currents in a concentration-dependent manner. nih.gov This inhibitory action is mediated through the 5-HT1B/1D receptor via a Gi/o protein-coupled pathway, suggesting a mechanism for the inhibition of neurotransmitter release. nih.gov

Table 1: this compound Receptor Binding Affinity

Receptor SubtypeAffinityReference
5-HT1BHigh drugbank.comeur.nl
5-HT1DHigh drugbank.comfda.goveur.nl
5-HT1AModerate fda.govnih.gov
5-HT1FAffinity Shown eur.nl

Animal Models in Migraine Pathophysiology Research

Preclinical evaluation of this compound has extensively utilized animal models to simulate aspects of migraine pathophysiology. These models have been instrumental in demonstrating the compound's effects on trigeminal nerve activation and its vascular consequences.

Electrical stimulation of the trigeminal ganglion in animal models, such as cats, serves as a method to investigate the activation of the trigeminovascular system, a key process in migraine. nih.govmdpi.com In these models, this compound has been shown to inhibit the release of calcitonin-gene-related peptide (CGRP) in jugular venous blood following trigeminal ganglion stimulation. nih.gov This provides evidence for a pre-junctional inhibitory effect on neuropeptide release from perivascular trigeminal afferents. nih.gov Furthermore, electrophysiological experiments have demonstrated that systemically administered this compound can inhibit the excitability of cells in the trigeminal nucleus caudalis (TNC). nih.gov In a rat model of trigeminal neuropathic pain, this compound was effective in reducing mechanical hypersensitivity. nih.gov

A consequence of trigeminal nerve activation is the extravasation of plasma proteins into the dura mater, an inflammatory response believed to contribute to migraine pain. In animal models, specifically in guinea pigs, this compound has been shown to block this trigeminal-evoked plasma protein extravasation in the dura. nih.gov This action is consistent with its inhibitory effect on the release of vasoactive neuropeptides from sensory nerve endings. nih.gov

The impact of this compound on cranial blood flow has been investigated using various techniques in anesthetized animals. In cats, this compound has been observed to inhibit the increases in cerebral blood flow that are evoked by trigeminal stimulation. nih.gov It produces a selective constriction of cranial arterio-venous anastomoses, which results in a redistribution of carotid arterial blood flow without significantly affecting blood flow to the brain itself. nih.gov Techniques such as laser Doppler flowmetry can be used to measure regional cerebral blood flux. researchgate.net Other imaging modalities like single-photon emission computed tomography (SPECT) and three-dimensional time-of-flight magnetic resonance angiography (3D-TOF-MRA) are non-invasive methods used to assess vascular changes and cerebral blood flow. nih.gov

Human Volunteer and Patient Population Studies

The clinical development of this compound has been underpinned by rigorous studies in both healthy volunteers and patient populations suffering from migraine.

The gold standard for evaluating the efficacy of this compound in acute migraine treatment has been the randomized, double-blind, placebo-controlled trial (RCT). These trials are designed to minimize bias by ensuring that neither the participants nor the investigators are aware of the treatment allocation.

A common design involves a parallel-group structure, where different groups of patients receive either this compound or a placebo. nih.gov Another approach is the crossover design, where each patient receives both this compound and placebo in a randomized sequence, separated by a washout period. clinicaltrials.govnih.gov This design allows each patient to serve as their own control.

Primary efficacy endpoints in these trials typically include the proportion of patients who are pain-free at a specific time point, often 2 hours post-dose. nih.govnih.gov Secondary endpoints may include the proportion of patients with pain relief, and freedom from other migraine-associated symptoms such as photophobia, phonophobia, and nausea. nih.gov Studies have been conducted in various populations, including adults and adolescents. clinicaltrials.govastrazenecaclinicaltrials.com

Table 2: Key Features of this compound Randomized Controlled Trials

Study Design FeatureDescriptionExample Application
RandomizationParticipants are randomly assigned to treatment groups to reduce selection bias.Patients randomized to receive this compound or placebo. nih.gov
Double-BlindingBoth the participant and the investigator are unaware of the treatment being administered.Prevents bias in patient-reported outcomes and investigator assessments. nih.govclinicaltrials.gov
Placebo ControlA control group receives an inactive substance to account for the placebo effect.Comparison of pain-free rates between this compound and placebo groups. nih.govnih.gov
Crossover DesignEach participant receives all treatments in a random order over different periods.Used in studies with adolescent populations to evaluate efficacy for acute migraine. clinicaltrials.govnih.gov
Parallel-Group DesignEach group of participants receives a different treatment simultaneously.Evaluation of different doses of ADAM this compound versus placebo. nih.gov

Post-Marketing Surveillance and Observational Study Designs

Post-marketing surveillance (PMS) studies are crucial for evaluating the effectiveness and tolerability of a drug in a real-world setting, beyond the controlled environment of clinical trials. For this compound, these studies often take the form of open-label, multicenter observational studies designed to gather feedback from a large patient population on treatment satisfaction and outcomes.

Key findings from this surveillance study indicated that a significant percentage of patients experienced rapid improvement in headache pain. At one hour post-administration, a majority of patients reported being pain-free and were able to return to their usual activities. nih.gov The study also captured patient preference, with most participants rating the nasal spray as better than their previous treatments and expressing a desire to continue its use. nih.gov

Study ParameterDescription
Study Design Post-Marketing Surveillance (PMS)
Objective To evaluate the efficacy and tolerability of this compound 5 mg nasal spray in the acute treatment of migraine attacks in a real-life setting. nih.gov
Population 1,838 patients (84.8% female) seeking treatment for migraine. nih.gov
Methodology Patients received the medication and were followed up after a maximum of 4 months. Data was collected through patient and physician evaluations. nih.gov
Primary Endpoints Patient-evaluated efficacy, tolerability, and preference compared with previous treatments. Physician-assessed efficacy and tolerability. nih.gov
Key Observational Findings - 85.0% of patients reported pain improvement within 30 minutes.
  • 57.9% of patients were pain-free at 1 hour.
  • 72.9% rated the treatment as 'better' than previous therapies.
  • 88.8% wished to continue using the treatment. nih.gov
  • Table 1. Design and Findings of a Post-Marketing Surveillance Study of this compound Nasal Spray.

    Bioequivalence and Comparative Bioavailability Study Protocols

    Bioequivalence studies are fundamental for the approval of generic drug formulations. These studies are designed to demonstrate that a new formulation has the same rate and extent of absorption as the reference product. Protocols for this compound bioequivalence studies typically employ a randomized, two-period, two-sequence, crossover design under fasting conditions. nih.govgeneesmiddeleninformatiebank.nl

    In a typical study, healthy volunteers are administered a single dose of the test formulation and the reference formulation in two separate treatment periods, separated by a washout period of at least 7 days to ensure complete elimination of the drug from the body. nih.govgeneesmiddeleninformatiebank.nl Blood samples are collected at predetermined time points before and after drug administration, and the plasma is analyzed to determine the concentrations of this compound and its active metabolite, N-desmethyl-zolmitriptan. nih.govfda.gov

    The key pharmacokinetic parameters derived from the plasma concentration-time data are the Area Under the Curve (AUC), which represents the total drug exposure, and the maximum plasma concentration (Cmax), which indicates the rate of absorption. nih.govfda.gov For bioequivalence to be established, the 90% confidence intervals for the geometric mean ratio (test/reference) of both AUC and Cmax must fall within the regulatory acceptance range of 80-125%. nih.govfda.gov

    These protocols have been applied to compare various formulations, including orodispersible tablets and nasal sprays, against conventional oral tablets. nih.govfda.govresearchgate.net For instance, a study comparing two 5 mg orodispersible tablet formulations in 26 healthy volunteers followed this standard crossover design. nih.gov Similarly, studies comparing nasal spray formulations to oral tablets assess the pharmacokinetic profiles to establish bioequivalence or compare bioavailability, noting that the nasal formulation has a mean comparative bioavailability of 102% relative to the oral tablet. researchgate.netnih.gov

    Study Protocol ElementDescription
    Study Design Open-label, randomized, single-dose, two-period, two-sequence crossover. nih.govgeneesmiddeleninformatiebank.nl
    Subject Population Healthy adult volunteers. nih.govgeneesmiddeleninformatiebank.nl Exclusion criteria may include individuals with cardiac risk factors. fda.gov
    Conditions Fasting conditions (e.g., overnight fast before administration). geneesmiddeleninformatiebank.nl
    Treatment Arms Test Formulation vs. Reference Listed Drug (RLD). nih.gov
    Washout Period Typically 7 days between treatment periods. nih.govgeneesmiddeleninformatiebank.nl
    Biological Sampling Serial blood samples collected pre-dose and at multiple time points post-dose (e.g., up to 24 hours). geneesmiddeleninformatiebank.nl
    Analytes Measured This compound and its active metabolite, N-desmethyl-zolmitriptan, in plasma. nih.govfda.gov
    Pharmacokinetic Parameters Primary: Cmax, AUC0-t, AUC0-∞. nih.govfda.gov Secondary: Tmax.
    Statistical Analysis Log-transformed Cmax and AUC values are analyzed using Analysis of Variance (ANOVA). nih.gov
    Bioequivalence Criteria The 90% Confidence Interval of the geometric mean ratio (Test/Reference) for Cmax and AUC must be within 80.00-125.00%. nih.govfda.gov
    Table 2. Standard Protocol Design for this compound Bioequivalence Studies.

    Analytical Chemistry Methodologies for Quantification (e.g., LC-MS/MS)

    Accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic, bioavailability, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique used for this purpose due to its high sensitivity, specificity, and speed. ingentaconnect.comresearchgate.net

    LC-MS/MS methods for this compound typically involve three main steps: sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often employs liquid-liquid extraction (LLE) to isolate this compound and its N-desmethyl metabolite from plasma. ingentaconnect.comresearchgate.net An internal standard, such as rizatriptan (B1679398) or paroxetine, is added to the plasma sample before extraction to correct for variability during the process. ingentaconnect.comresearchgate.net

    Chromatographic separation is achieved using a reversed-phase C18 column. ingentaconnect.comresearchgate.net The mobile phase is typically a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) to ensure efficient separation of the analytes from endogenous plasma components. ingentaconnect.comnih.gov

    Detection is performed using a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in the positive ion mode. ingentaconnect.comnih.gov The instrument is set to multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte and the internal standard. ingentaconnect.com These methods are validated to demonstrate linearity, accuracy, precision, and a low limit of quantification (LLOQ), often reaching levels as low as 0.25 ng/mL, which is sufficient for pharmacokinetic studies. researchgate.netnih.gov

    ParameterMethodology Example 1Methodology Example 2
    Technique LC-ESI-MS/MSLC-ESI-MS/MS
    Analytes This compound, N-desmethyl-zolmitriptanThis compound
    Internal Standard (IS) Rizatriptan ingentaconnect.comNot specified in abstract, but IS was used. nih.gov
    Sample Preparation Liquid-Liquid Extraction ingentaconnect.comLiquid-Liquid Extraction with methylene chloride:ethyl acetate (20:80, v/v). nih.gov
    Chromatographic Column Waters Xterra MS C18 (150 mm × 2.1 mm, 5 µm) ingentaconnect.comLichrospher CN (150 mm x 2.0 mm, 5 µm) nih.gov
    Mobile Phase 20 mmol·L-1 ammonium formate (containing 0.1% formic acid)-methanol (40:60, v/v) ingentaconnect.comMethanol:water (10 mM NH4AC, pH 4.0) = 78:22 nih.gov
    Detection Mode ESI-Multiple Reaction Monitoring (MRM) ingentaconnect.comESI-Selected Ion Monitoring (SIM) nih.gov
    Linear Range 0.16-40.4 ng/mL (this compound) 0.2-50 ng/mL (N-desmethyl-zolmitriptan) ingentaconnect.com0.30-16.0 ng/mL nih.gov
    Lower Limit of Quantification (LLOQ) 0.16 ng/mL (this compound) 0.2 ng/mL (N-desmethyl-zolmitriptan) ingentaconnect.com0.30 ng/mL nih.gov
    Table 3. Examples of LC-MS/MS Methodologies for this compound Quantification in Human Plasma.

    Comparative Pharmacological and Clinical Efficacy Research of Zolmitriptan

    Comparative Studies with Other Triptans (e.g., Sumatriptan (B127528), Naratriptan)

    Zolmitriptan's efficacy in the acute treatment of migraine has been evaluated in several head-to-head comparative studies against other oral triptans. Research comparing this compound with sumatriptan and naratriptan (B1676958) has focused on key efficacy endpoints such as pain-free response at 2 hours post-dose.

    In a randomized, open-label, five-way crossover study, the efficacy of this compound 2.5 mg was found to be comparable to several other triptans. nih.gov The pain-free response at 2 hours was 36% for this compound 2.5 mg, 38% for rizatriptan (B1679398) 10 mg, 37% for sumatriptan 50 mg, and 40% for sumatriptan 100 mg. nih.govresearchgate.net Naratriptan 2.5 mg was slightly less effective, with a 28% pain-free response at the same time point. nih.govresearchgate.net

    A retrospective analysis of five large, randomized, double-masked clinical trials provided further comparative data. nih.govneurology.org In a direct comparison, 43% of patients taking this compound 2.5 mg were pain-free at 2 hours. neurology.org This was compared to rizatriptan 10 mg, which showed a 2-hour pain-free response that was more effective than this compound 2.5 mg, sumatriptan (at 25 mg, 50 mg, and 100 mg doses), and naratriptan 2.5 mg. nih.govneurology.org Specifically, in head-to-head trials, rizatriptan 10 mg resulted in a 43% pain-free rate at 2 hours compared to 36% for this compound 2.5 mg. neurology.org It also showed a higher 24-hour sustained pain-free response compared to this compound (32% vs. 24%). nih.govneurology.org

    These studies indicate that while there are statistical differences in some stringent efficacy measures, this compound demonstrates comparable efficacy to other commonly used triptans like sumatriptan for the acute relief of migraine. nih.govresearchgate.net

    Table 1: Comparative Efficacy of Oral Triptans (Pain-Free at 2 Hours)

    TriptanPain-Free Response at 2 Hours (%)Source(s)
    This compound 2.5 mg36% nih.govresearchgate.net
    Sumatriptan 50 mg37% nih.govresearchgate.net
    Sumatriptan 100 mg33% - 40% nih.govnih.gov
    Naratriptan 2.5 mg21% - 28% nih.govnih.gov
    Rizatriptan 10 mg38% - 45% nih.govnih.gov

    Research on Efficacy Across Different Migraine Phenotypes (e.g., Migraine with Aura, Menstrual Migraine)

    Research has explored the effectiveness of this compound in specific, often harder-to-treat, migraine populations, such as those with menstrual migraine and other challenging migraine phenotypes.

    Menstrual migraine attacks are often more severe, last longer, and can be more resistant to treatment compared to non-menstrual attacks. nih.gov Triptans, including this compound, have been shown to be effective for the acute treatment of menstrual migraine. migrainedisorders.org A meta-analysis of treatments for menstrual migraine found that short-acting triptans, including this compound, exhibited good pain relief at 2 hours. nih.gov Specifically, this compound was found to be more effective than a placebo in preventing menstrual migraine and reducing the need for rescue medication. nih.gov Another analysis showed that while sumatriptan had a higher odds ratio for pain relief at 2 hours, this compound was still an effective option. nih.gov

    This compound's efficacy has also been assessed in difficult-to-treat migraines, characterized by factors such as the presence of nausea, severe pain at baseline, treatment initiation two or more hours after onset, or migraine upon awakening. nih.gov A post-hoc analysis of the ZOTRIP trial, which studied an adhesive dermally applied microarray (ADAM) formulation of this compound, showed positive results in these subgroups. nih.gov For patients with nausea at baseline, 44% in the ADAM this compound group achieved pain freedom at 2 hours, compared to 14% in the placebo group. nih.gov For those who awoke with a migraine, 44% of those treated with ADAM this compound were pain-free at 2 hours versus 16% with placebo. neurologylive.com

    General recommendations for migraine with aura suggest that triptans should be taken after the aura has subsided and at the onset of the headache phase. wikipedia.org

    Research on Efficacy in Cluster Headache

    This compound has been investigated as an acute treatment for cluster headache, a condition characterized by rapid-onset, severe unilateral pain. nih.govwikipedia.org Both oral and nasal spray formulations have been studied, with findings indicating greater efficacy in episodic cluster headache compared to the chronic form. newswise.comnih.govneurology.org

    A multinational, randomized, placebo-controlled study evaluated oral this compound for acute cluster headache. nih.govneurology.org The study found a significant treatment-by-cluster-headache-type interaction. nih.govneurology.org In patients with episodic cluster headache, the 10 mg dose led to a headache response (a two-point or greater reduction on a five-point pain scale) in 47% of patients at 30 minutes, compared to 29% for placebo. newswise.comnih.govneurology.org Furthermore, 57% of patients with episodic cluster headache taking the 5 mg dose and 60% taking the 10 mg dose reported mild or no pain at 30 minutes, compared to 42% for placebo. nih.govneurology.org However, oral this compound was not found to be effective in patients with chronic cluster headache. newswise.comneurology.org

    This compound nasal spray has also been shown to be effective and is a recommended treatment for acute cluster headache. nih.govnih.gov A randomized, placebo-controlled, double-blind crossover study evaluated 5 mg and 10 mg doses of this compound nasal spray. nih.govcambridge.org The primary endpoint, headache relief at 30 minutes, was achieved by 40% of patients using the 5 mg dose and 62% using the 10 mg dose, compared to 21% for placebo. nih.govcambridge.org The efficacy was more pronounced in patients with episodic cluster headache, where the 10 mg dose provided relief for 80% of patients, versus 36% in those with chronic cluster headache. nih.govcambridge.org

    Table 2: Efficacy of this compound in Acute Cluster Headache (Episodic)

    FormulationEfficacy EndpointThis compound Response (%)Placebo Response (%)Source(s)
    Oral Tablet 10 mgHeadache Response at 30 min47%29% nih.govneurology.org
    Oral Tablet 10 mgMild/No Pain at 30 min60%42% neurology.org
    Nasal Spray 5 mgHeadache Relief at 30 min47%30% nih.govcambridge.org
    Nasal Spray 10 mgHeadache Relief at 30 min80%30% nih.govcambridge.org

    Comparative Research on Different this compound Formulations

    This compound is available in several formulations, including conventional oral tablets, orally disintegrating tablets (ODT), and a nasal spray, each with distinct pharmacokinetic profiles. nih.govresearchgate.net The primary difference lies in the speed of absorption and the time to reach maximum plasma concentration (Tmax).

    The nasal spray formulation is designed for rapid absorption. medscape.com Studies show that this compound can be detected in the plasma as early as 2 to 5 minutes after intranasal administration in a majority of subjects. researchgate.netmedscape.com This is significantly faster than the oral tablet, where the drug is typically detected around 10 to 15 minutes post-dose. researchgate.netmedscape.com This rapid absorption from the nasal spray is due to a portion of the dose being absorbed directly across the nasal mucosa. medscape.com A positron emission tomography (PET) study confirmed this rapid absorption through the nasopharynx. nih.gov The mean comparative bioavailability of the nasal spray is approximately 102% relative to the oral tablet's 40%. nih.gov

    The ODT formulation is designed to dissolve on the tongue and be swallowed with saliva. nih.gov While providing a convenient administration option for patients who may have difficulty swallowing tablets, especially during a migraine attack with nausea, its absorption profile is generally similar to the conventional oral tablet. researchgate.net

    The Tmax for the nasal spray is generally reached faster than for the oral formulations. researchgate.net However, plasma levels from the nasal spray are maintained at a plateau for several hours (between 1 and 6 hours) before declining. nih.gov For oral tablets, peak plasma levels are typically reached in 2-4 hours. researchgate.net The active metabolite of this compound, 183C91, appears in the plasma concurrently with the parent compound after oral dosing, but its appearance is delayed to approximately 30 minutes after intranasal administration. medscape.com

    Table 3: Pharmacokinetic Comparison of this compound Formulations

    ParameterNasal SprayOral Tablet / ODTSource(s)
    Time to Detection in Plasma2-5 minutes~15 minutes researchgate.netmedscape.com
    Time to Peak Plasma Level (Tmax)Faster than oral2-4 hours researchgate.net
    Mean Bioavailability (vs. IV)~102% (comparative)~40% nih.gov
    Appearance of Active MetaboliteDelayed (~30 min)Concurrent with this compound medscape.com

    To further improve the speed of delivery and patient convenience, novel formulations of this compound are under investigation.

    Mucoadhesive Buccal Film: A this compound-loaded mucoadhesive buccal film is being developed as a patient-friendly alternative to traditional tablets. ekb.eg This formulation is designed to adhere to the inside of the cheek (buccal mucosa), allowing the drug to be absorbed directly into the bloodstream, bypassing the gastrointestinal tract and first-pass metabolism. ekb.egresearchgate.net In vivo pharmacokinetic studies in animal models have demonstrated a significant shortening of Tmax for the buccal film compared to traditional tablets (from 1.33 hours to 0.63 hours), indicating a quicker onset of action. ekb.eg These films are formulated using polymers like sodium carboxymethyl cellulose (B213188) and are optimized for properties such as adhesion, swelling, and drug release. ekb.egresearchgate.net

    Adhesive Dermally Applied Microarray (ADAM): The ADAM system is an investigational technology for intracutaneous drug administration. nih.govtandfonline.com It consists of a small, 3 cm² adhesive patch containing an array of drug-coated titanium microprojections. nih.govtandfonline.com When applied to the skin with a reusable handheld applicator, these microprojections penetrate the outer layer of the skin (stratum corneum), delivering this compound close to the capillaries for rapid absorption. nih.govtandfonline.com

    Phase I clinical trials in healthy volunteers showed that the ADAM this compound system had a median Tmax of less than 20 minutes, which is comparable to subcutaneous sumatriptan and faster than oral this compound. nih.govtandfonline.com The system demonstrated higher drug exposure within the first 2 hours compared to the oral formulation. nih.govtandfonline.com This rapid delivery profile makes it a promising candidate for the acute treatment of migraine and has also been studied for cluster headache. nih.govbiospace.com A long-term safety study of ADAM this compound confirmed efficacy results consistent with pivotal phase 2/3 trials, showing pain freedom at 2 hours in 44% of treated migraine attacks. neurologylive.com

    Drug Drug and Pharmacokinetic/pharmacodynamic Interaction Mechanisms of Zolmitriptan

    Cytochrome P450 Modulator Interactions (e.g., Cimetidine (B194882), Fluoxetine)

    Zolmitriptan is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, into its active N-desmethyl metabolite (also known as 183C91). drugbank.comnih.govwikipedia.org This metabolite is 2 to 6 times more potent as a 5-HT1B/1D agonist than the parent compound. nih.govtandfonline.com Therefore, drugs that inhibit or induce CYP1A2 can alter the pharmacokinetics of this compound and its active metabolite. nih.gov

    Cimetidine: As a non-specific inhibitor of cytochrome P450 enzymes, including CYP1A2, cimetidine significantly affects this compound's metabolism. nih.gov Co-administration of cimetidine has been shown to approximately double the half-life and area under the plasma concentration-time curve (AUC) of both this compound and its active N-desmethyl metabolite. nih.govdrugs.comdrugsporphyria.net

    Research in healthy volunteers demonstrated that cimetidine increased the maximum plasma concentration (Cmax) of this compound by 16% and its AUC by 48%. nih.gov The impact on the more potent N-desmethyl metabolite was even more pronounced, with a 50% increase in Cmax and a 105% increase in AUC. nih.gov These findings underscore the role of CYP1A2 in the primary metabolism of this compound. nih.govnih.gov

    Fluoxetine (B1211875): In contrast, studies involving the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine, which is an inhibitor of CYP2D6 and CYP3A4, have shown no clinically significant impact on the pharmacokinetics of this compound or its metabolites. drugsporphyria.netnih.gov Pretreatment with fluoxetine for 28 days did not significantly alter the pharmacokinetic parameters of a single dose of this compound. nih.govnewswise.com This suggests that CYP2D6 and CYP3A4 play a minor role, if any, in the metabolism of this compound. drugsporphyria.net

    Table 1: Effect of CYP450 Modulators on this compound Pharmacokinetics
    Interacting DrugEffect on this compoundEffect on N-desmethyl MetaboliteReference
    Cimetidine↑ Cmax by 16%, ↑ AUC by 48%↑ Cmax by 50%, ↑ AUC by 105% nih.gov
    FluoxetineNo significant effectNo significant effect nih.govnewswise.com

    Monoamine Oxidase Inhibitor Interactions (e.g., Moclobemide, Selegiline)

    Monoamine oxidase A (MAO-A) is the enzyme responsible for the further metabolism of the active N-desmethyl metabolite of this compound into an inactive indoleacetic acid derivative. wikipedia.orgnih.gov Consequently, inhibitors of MAO-A can lead to a significant accumulation of the active metabolite. nih.govnih.gov

    Selegiline: In contrast, selegiline, a selective MAO-B inhibitor, does not affect the pharmacokinetics of this compound or its N-desmethyl metabolite. drugs.comnih.gov This demonstrates the specificity of the interaction for the MAO-A isoenzyme.

    Table 2: Effect of MAO Inhibitors on this compound and N-Desmethyl Metabolite Pharmacokinetics
    Interacting DrugEffect on this compoundEffect on N-Desmethyl MetaboliteReference
    Moclobemide (MAO-A Inhibitor)~25% increase in Cmax and AUC3-fold increase in Cmax and AUC drugs.comnih.gov
    Selegiline (MAO-B Inhibitor)No effectNo effect drugs.comnih.gov

    Co-administration with Other 5-HT1 Agonists: Theoretical and Clinical Considerations

    This compound is a selective 5-HT1B/1D receptor agonist. nih.gov Other triptans (e.g., sumatriptan (B127528), rizatriptan) share this mechanism of action. americanmigrainefoundation.org From a theoretical standpoint, the concurrent use of multiple 5-HT1B/1D agonists could lead to an additive pharmacodynamic effect, primarily excessive vasoconstriction. This raises the clinical concern of an increased risk for vasospastic reactions, such as coronary artery vasospasm. drugbank.comdrugs.com For this reason, the use of another 5-HT1 agonist within 24 hours of this compound administration is contraindicated. drugs.comamericanmigrainefoundation.org

    Interactions with Ergot-Containing Drugs: Vasospastic Additivity Research

    Similar to other 5-HT1 agonists, ergot-containing medications like ergotamine and dihydroergotamine (B1670595) can cause vasoconstriction. tandfonline.comnih.gov Reports have indicated that these drugs can cause prolonged vasospastic reactions. drugs.com The concurrent use of this compound and ergot-containing drugs is contraindicated within a 24-hour period due to the potential for additive vasospastic effects. nih.govdrugs.comamericanmigrainefoundation.org While some pharmacokinetic studies showed that co-administration of ergotamine did not have a clinically significant effect on this compound's kinetics, the primary concern remains the additive pharmacodynamic effect on vascular tone. nih.gov In fact, some research suggests ergotamine can decrease the plasma concentration of this compound. tandfonline.com

    Research on Interactions with Common Concomitant Medications (e.g., Acetaminophen (B1664979), Metoclopramide)

    Research has been conducted to evaluate the potential for interactions between this compound and medications commonly used by individuals with migraine, such as acetaminophen (paracetamol) and metoclopramide (B1676508). nih.govnih.gov

    Acetaminophen: The concomitant administration of this compound with acetaminophen resulted in a slight, but not clinically significant, increase in the bioavailability of this compound. nih.gov A reduction in the rate and extent of acetaminophen absorption was also noted. nih.gov These minor pharmacokinetic changes are not considered to be of clinical importance. nih.govnih.gov

    Metoclopramide: Studies have shown no clinically significant effects on the pharmacokinetics of this compound when co-administered with metoclopramide. nih.govnih.gov

    Based on these findings, there is no pharmacological reason to avoid the concurrent administration of acetaminophen or metoclopramide with this compound. nih.gov

    Pharmacokinetic Interaction with Nasal Decongestants (e.g., Xylometazoline)

    The potential for a pharmacokinetic interaction between this compound nasal spray and nasal decongestants, such as xylometazoline (B1196259), has been a subject of clinical investigation due to the likelihood of their concomitant use. Xylometazoline is a sympathomimetic amine that acts as an α-adrenergic agonist, inducing vasoconstriction of the nasal mucosa and thereby alleviating nasal congestion. A primary concern was that this vasoconstrictive effect could potentially alter the rate and extent of this compound absorption from the nasal passages.

    Detailed Research Findings

    To address this, a dedicated in vivo drug interaction study was conducted in healthy volunteers. fda.gov The study was designed to evaluate whether the prior administration of a nasal decongestant would impact the pharmacokinetic profile of intranasally delivered this compound.

    In the study, a single dose of xylometazoline nasal spray (0.1% w/v) was administered 30 minutes before the administration of a 5 mg dose of this compound nasal spray. fda.govhres.ca The results of this clinical study indicated that the pre-treatment with xylometazoline did not lead to any clinically significant alteration in the pharmacokinetic parameters of this compound. fda.govresearchgate.netfda.gov This suggests that the vasoconstrictive action of xylometazoline in the nasal mucosa does not impede the absorption of this compound into the systemic circulation.

    While the summary findings of this study are consistently reported in regulatory documents and product monographs, the specific pharmacokinetic data, including values for Cmax (maximum plasma concentration), AUC (area under the plasma concentration-time curve), and Tmax (time to reach maximum plasma concentration) for this compound and its active N-desmethyl metabolite from this particular interaction study, are not detailed in the publicly available scientific literature.

    Based on the available information, the absorption and distribution of this compound following the administration of the 5 mg nasal spray were found to be identical, regardless of whether it was given alone or 30 minutes after a single dose of intranasal xylometazoline solution. fda.gov

    Pharmacokinetic Interaction Study: this compound and Xylometazoline

    Investigational DrugCo-administered DrugStudy PopulationKey Finding
    This compound Nasal Spray (5 mg)Xylometazoline Nasal Spray (0.1% w/v)Healthy VolunteersNo alteration in the pharmacokinetics of this compound was observed. fda.govhres.cafda.gov

    This lack of interaction is a significant clinical finding, as it indicates that patients who require a nasal decongestant for symptoms associated with a migraine attack, such as nasal congestion, can use a xylometazoline-containing product without compromising the absorption and subsequent efficacy of this compound nasal spray.

    Emerging Research Avenues and Future Directions for Zolmitriptan

    Exploration of Novel Therapeutic Indications Beyond Migraine and Cluster Headache

    While Zolmitriptan's efficacy in treating primary headache disorders is well-documented, its mechanism of action as a selective 5-HT1B/1D receptor agonist suggests a potential role in other neurological and psychiatric conditions where serotonin (B10506) pathways are implicated. nih.govnih.gov

    The potential role of the 5-HT1B/1D receptor in the pathophysiology of obsessive-compulsive disorder (OCD) has been a topic of interest. nih.gov To investigate this, a randomized, double-blind, placebo-controlled, cross-over study was conducted using this compound due to its ability to penetrate the central nervous system. nih.gov The study administered a 5 mg oral dose of this compound to patients with OCD. The results showed that this compound did not produce any changes in obsessive-compulsive symptoms, mood, or anxiety levels when compared to placebo. nih.gov Based on these findings, the researchers concluded that there was no evidence to support a specific role for the 5-HT1B/1D receptor in OCD. nih.gov

    Research has explored this compound's potential to modulate aggressive behaviors. Studies in animal models have shown that this compound can exert behaviorally specific anti-aggressive effects. nih.govresearchgate.net In male mice, this compound was found to reduce species-typical aggression, an effect that was antagonized by a 5-HT1B receptor antagonist, confirming the receptor's role. nih.govresearchgate.net The compound was also equally effective at decreasing aggression that was heightened by alcohol. nih.govresearchgate.net These anti-aggressive effects appear to be mediated by post-synaptic 5-HT1B/D receptors, as the effects were not altered by neurotoxin-induced depletion of presynaptic serotonin. nih.govresearchgate.net

    These preclinical findings have been followed by exploratory studies in humans. In one study involving social drinkers, a 5-mg dose of this compound was found to effectively reduce alcohol-related aggression in a laboratory setting. nih.gov The results demonstrated a significant interaction between the drug and alcohol, suggesting that this compound may mitigate aggression by augmenting serotonergic function, potentially in brain regions involved in inhibitory control. nih.govbohrium.com This represents the first exploration of a triptan for modifying human aggression. nih.gov

    Innovations in Drug Delivery Systems for Optimized Pharmacokinetics and Patient Outcomes

    A significant area of research focuses on developing novel drug delivery systems for this compound to improve its pharmacokinetic profile, enhance bioavailability, and offer faster relief for patients. tandfonline.comhep.com.cn Oral administration of this compound results in a bioavailability of about 40% due to extensive first-pass metabolism in the liver. tandfonline.commdpi.com Alternative routes and advanced formulations are being developed to bypass this issue. tandfonline.comhep.com.cnnih.gov

    Intracutaneous Microneedle Systems : An investigational system using a microarray of microneedles (known as ADAM or M207) has been developed for the intracutaneous delivery of this compound. nih.govnih.gov In preclinical studies using swine, this system demonstrated high delivery efficiency (85%) and an absolute bioavailability of 77%. nih.gov It provided rapid systemic absorption with a median time to maximum concentration (Tmax) of just 15 minutes. nih.gov A pivotal Phase 2/3 clinical trial (ZOTRIP) confirmed that this system was superior to placebo in providing pain freedom at 2 hours post-dose. nih.govnih.gov

    Advanced Intranasal Formulations : The nasal route is being explored to increase bioavailability and enable direct nose-to-brain delivery. tandfonline.comtandfonline.com

    Transfersomes : A formulation of this compound loaded into transfersomes—ultraflexible lipid vesicles—for nasal delivery was found to increase nasal bioavailability by 1.72 times compared to a conventional marketed nasal spray in male Wistar rats. tandfonline.com

    Novasomes : Novel nanovesicular structures enriched with fatty acids, called novasomes, have been investigated for enhanced nasal delivery of this compound. tandfonline.com In-vivo studies in mice using radiolabeled this compound showed a brain drug targeting potential of about 99% following intranasal administration of novasomes compared to an intravenous solution. tandfonline.com

    Liposomal Gels : Intranasal gels containing this compound-loaded liposomes have been shown to enhance bioavailability and were found to be non-irritating and safe for topical administration in rat studies. hep.com.cnpharmaexcipients.com

    Spanlastics : These are elastic vesicular carriers based on surfactants. An optimized intranasal spanlastic formulation demonstrated complete permeation of this compound through a nasal membrane within 2 hours, which was significantly faster than a plain gel formulation. mdpi.com

    Nanostructured Lipid Carriers (NLCs) : Intranasal delivery using NLCs is another promising strategy. nih.gov Pharmacodynamic studies demonstrated that this compound-loaded NLCs could effectively bypass the blood-brain barrier, thereby enhancing the drug's antimigraine potential. nih.gov

    Fast Disintegrating Oral Films : To provide quicker action for patients, fast-disintegrating oral films of this compound have been developed. japsr.in In a pharmacokinetic study in Wister albino rats, an optimized oral film formulation showed a relative bioavailability that was 1.55 times higher than that of a this compound solution. japsr.in

    Interactive Data Table: Pharmacokinetic Outcomes of Novel this compound Delivery Systems

    Delivery System Administration Route Key Pharmacokinetic/Efficacy Finding Model Citation(s)
    Microneedle System (ADAM) Intracutaneous 77% absolute bioavailability; Tmax of 15 mins Swine nih.gov
    Transfersomes Intranasal 1.72-fold increase in bioavailability vs. nasal spray Rat tandfonline.com
    Novasomes Intranasal ~99% brain targeting potential vs. IV solution Mouse tandfonline.com
    Liposomal Gel Intranasal Enhanced bioavailability and good tolerability Rat hep.com.cnpharmaexcipients.com
    Spanlastics Intranasal Complete permeation through nasal membrane in 2 hours Ex vivo mdpi.com
    NLCs Intranasal Effective brain delivery, bypassing blood-brain barrier In vivo (unspecified) nih.gov
    Oral Fast-Disintegrating Film Oral 1.55 times higher relative bioavailability vs. solution Rat japsr.in

    Biomarker Research for Predicting Response and Adverse Event Risk

    A critical goal in migraine therapy is to move towards personalized medicine, where treatment is tailored to the individual. Biomarker research is fundamental to this effort, aiming to identify measurable indicators that can predict a patient's response to this compound or their risk of adverse events. drugbank.comnih.gov

    Research has identified several potential biomarkers in biofluids:

    Calcitonin Gene-Related Peptide (CGRP) : CGRP is a well-established player in migraine pathophysiology. nih.gov Studies have shown that higher baseline peripheral CGRP levels in patients with episodic migraine are associated with a better response to the triptan rizatriptan (B1679398). nih.gov This suggests that baseline CGRP levels could potentially predict response to other triptans like this compound.

    Vasoactive Intestinal Peptide (VIP) : Plasma levels of VIP, which may be linked to the activation of the cranial parasympathetic system in migraine, have been shown to decrease significantly after treatment with rizatriptan, suggesting its potential as a therapeutic biomarker. nih.gov

    Epigenetic and Endocannabinoid Markers : A study using a transdermal niosome patch of this compound in a rat model of nitroglycerin-induced migraine identified several novel molecular targets. nih.gov The treatment significantly modulated the expression of epigenetically-altered genes (RAMP-1, NPTX-2), a microRNA (miR-382-5p), and the endocannabinoid pathway (CB-1/MAPK). nih.gov This suggests that these molecules could serve as biomarkers for treatment efficacy.

    Hemostatic Markers : The same study found that the this compound nanoformulation significantly counteracted the migraine-induced hypercoagulable state. nih.gov It reduced both central and peripheral levels of platelet activation markers and clotting factors, including adenosine (B11128) diphosphate (B83284), thrombin, factor X, and CD41. nih.gov These hemostatic factors could potentially serve as biomarkers to monitor therapeutic effects beyond pain relief.

    Interactive Data Table: Potential Biomarkers in this compound Research

    Biomarker Category Specific Marker Finding Potential Use Citation
    Neuropeptides CGRP Higher baseline levels associated with better triptan response. Predicting treatment response nih.gov
    VIP Plasma levels decrease after triptan treatment. Therapeutic biomarker nih.gov
    Epigenetic RAMP-1, NPTX-2 (genes) Expression decreased by this compound nanoformulation. Monitoring treatment efficacy nih.gov
    miR-382-5p (microRNA) Expression increased by this compound nanoformulation. Monitoring treatment efficacy nih.gov
    Endocannabinoid System CB-1/MAPK (pathway) Gene expression decreased by this compound. Monitoring treatment efficacy nih.gov
    Hemostatic Factors Thrombin, Factor X, CD41 Levels decreased by this compound nanoformulation. Monitoring effects on hypercoagulability nih.gov

    Pharmacogenomic Studies in this compound Responsiveness

    Pharmacogenomics studies how an individual's genetic makeup influences their response to drugs. nih.govjohnsonmedsolutions.com This field holds the promise of personalizing this compound therapy by identifying patients most likely to benefit based on their genetic profile. nih.govresearchgate.net Research has focused on genetic variations that affect drug metabolism and drug targets.

    CYP P450 Genes : The cytochrome P450 family of enzymes is crucial for the metabolism of many drugs, including triptans. johnsonmedsolutions.com Variations in genes like CYP2D6 can affect how quickly this compound is processed, potentially leading to differences in treatment response and side effects. migrainebuddy.com

    Genes Related to Triptan Usage and Response :

    A study in a Swedish cluster headache cohort analyzed several genetic variants for association with triptan usage. nih.gov The variant rs1024905 was found to be significantly associated with patients not using triptans, suggesting a possible genetic influence on treatment choice or effectiveness. nih.gov The same study found a trend for the short allele of the 5-HTTLPR genetic variant to be more common in non-users. nih.gov

    The GNB3 gene variant rs5443 had previously been associated with triptan response, but this was not confirmed in the more recent Swedish cohort study. nih.gov

    Polygenic Risk Scores (PRS) : Rather than focusing on single genes, PRS analysis combines the effects of many genetic variants associated with a disease. researchgate.net A landmark study demonstrated that a PRS for migraine can significantly identify subgroups of patients who have a higher-than-average likelihood of responding well to triptans. researchgate.net This provides a foundational step toward using genetics-based precision medicine in migraine treatment. researchgate.net

    Interactive Data Table: Summary of Genes Studied in Relation to Triptan/Zolmitriptan Response

    Gene Variant/Factor Associated Finding Relevance Citation(s)
    CYP2D6 Genetic variations Affects the metabolism of triptans. Potential to influence treatment response and efficacy. migrainebuddy.com
    rs1024905 Single Nucleotide Polymorphism Associated with triptan non-usage in cluster headache. May predict lack of response or non-use. nih.gov
    5-HTTLPR Genetic variant (short allele) Trend towards being more common in triptan non-users. Potential marker for triptan non-response. nih.gov
    GNB3 rs5443 Not significantly associated with triptan usage in a recent study. Conflicting evidence on its role in triptan response. nih.gov
    Multiple Genes Polygenic Risk Score (PRS) Migraine PRS is associated with response to triptans. Can identify subgroups with higher likelihood of positive response. researchgate.net

    Long-Term Efficacy and Safety Profile Research Methodologies

    Evaluating the long-term performance of this compound requires specific research methodologies designed to capture safety, tolerability, and efficacy over extended periods of use. nih.govnih.gov These studies are crucial for understanding the drug's profile when used repeatedly to treat multiple migraine attacks.

    Study Design : Long-term assessments of this compound are typically conducted as open-label, non-comparative, multicenter studies that can last for a year or more. nih.govnih.gov This design allows for the collection of data from a large number of patients treating numerous migraine attacks. nih.gov

    Data Collection : The cornerstone of these long-term studies is the use of patient-reported outcomes, often collected via an electronic diary (eDiary). nih.govresearchgate.net Participants use the eDiary to record headache symptoms, pain intensity, use of study medication, and any adverse events at specified time points for up to 48 hours after treating a migraine attack. nih.govresearchgate.net

    Safety and Tolerability Assessment : The primary objective of these trials is usually to evaluate the long-term safety and tolerability profile. nih.govresearchgate.net This is achieved by systematically recording all adverse events, their intensity, duration, and relationship to the study drug. nih.gov The rate of patient withdrawal due to adverse events is a key safety metric. nih.gov

    Efficacy Assessment : While secondary to safety, long-term efficacy is also a critical endpoint. nih.gov Efficacy is measured by outcomes such as the percentage of attacks rendered pain-free at 2 hours, the rate of pain relief, and the proportion of attacks with sustained pain freedom over 24 and 48 hours. nih.govresearchgate.net Researchers also analyze the consistency of the therapeutic response over the entire study period. nih.gov

    Clinical Monitoring : Throughout the study, participants undergo periodic clinical evaluations, which include physical examinations, vital sign measurements, and sometimes electrocardiograms and routine hematologic tests to monitor for any drug-related abnormalities. nih.govnih.gov

    Methodological Limitations : It is important to note that long-term safety studies, particularly those with an open-label design, often lack a placebo control group. ihs-headache.org This can introduce selection bias and makes it challenging to definitively establish the consistency of headache response over time. ihs-headache.org

    Special Population Considerations in Zolmitriptan Research

    Pharmacokinetic and Pharmacodynamic Research in Adolescents

    Studies comparing the pharmacokinetics of Zolmitriptan in adolescents and adults have been conducted to evaluate potential differences. An open-label, parallel-group study involving 21 healthy adolescents (mean age 14.5 years) and 18 healthy adults found minor differences in the pharmacokinetic profiles between the two groups. researchgate.net A population pharmacokinetic analysis also observed similar plasma concentration profiles for this compound and its active metabolite, 183C91, in both adults and adolescents. nih.gov

    In one study evaluating a 5 mg nasal spray, key systemic exposure metrics such as AUC (Area Under the Curve) and Cmax (Maximum Plasma Concentration) for this compound were found to be similar between adolescents and adults. fda.gov Specifically, adolescents showed slightly lower exposure with AUCs being 8-13% lower and Cmax being 3% lower than in adults. fda.gov This corresponded with a 15% higher clearance rate in the adolescent group. fda.gov The median time to reach maximum concentration (Tmax) was approximately 2.0 hours for both populations, while the half-life (t1/2) was slightly shorter in adolescents (3.0 hours) compared to adults (3.8 hours). fda.gov For the active metabolite, 183C91, systemic exposure was slightly higher in adolescents, with AUCs being 27-32% higher and Cmax 17% higher than in adults. fda.gov

    Table 1: Comparison of this compound Pharmacokinetic Parameters in Adolescents vs. Adults (5 mg Nasal Spray)
    ParameterAdolescentsAdultsGeometric Mean Ratio (Adolescent/Adult)
    This compound AUC8-13% LowerReference~0.87-0.92
    This compound Cmax3% LowerReference~0.97
    Metabolite 183C91 AUC27-32% HigherReference~1.27-1.32
    Metabolite 183C91 Cmax17% HigherReference~1.17
    Data sourced from FDA clinical review documents. fda.gov

    Studies in Patients with Hepatic Impairment

    This compound is cleared primarily through hepatic metabolism, meaning its pharmacokinetics can be altered by changes in liver function. nih.govnih.gov An open, parallel-group study compared the pharmacokinetics of this compound in healthy volunteers against patients with moderate or severe hepatic impairment. nih.gov The study included 10 healthy subjects, 11 with moderate impairment, 10 with severe impairment without ascites, and 6 with severe impairment with ascites. nih.gov

    Table 2: Pharmacokinetic Changes in Hepatically Impaired Patients vs. Healthy Subjects
    Pharmacokinetic ParameterChange in Patients with Severe Hepatic Impairment
    Peak Plasma Concentration (Cmax)↑ 47%
    Area Under the Curve (AUC) / Exposure↑ 226%
    Half-life (t1/2)↑ 157%
    Data from a comparative study on the effect of hepatic impairment. nih.gov

    Research on this compound Use in Patients with Controlled Hypertension

    The pharmacokinetic and pharmacodynamic properties of this compound have been evaluated in patients with mild to moderate hypertension controlled with hydrochlorothiazide. nih.gov A randomized, placebo-controlled, double-blind study compared 16 patients with controlled hypertension to 17 healthy, age- and sex-matched control subjects. nih.gov

    The study found that the pharmacokinetics of this compound and its metabolites were dose-proportional. nih.gov While the area under the concentration-time curve (AUC) and maximum concentration (Cmax) were slightly higher in the hypertensive group at all doses, the difference was only statistically significant for AUC at the highest dose studied. nih.gov These pharmacokinetic differences between the hypertensive and healthy subjects were not deemed to be clinically significant. nih.gov In terms of pharmacodynamics, this compound produced a small, transient increase in blood pressure, but this effect was similar in both the controlled hypertensive group and the healthy control group. nih.govnih.gov A separate study in rats with experimentally induced hypertension also found that this compound administration had no statistically significant effects on systolic, diastolic, or mean blood pressure, nor did it significantly alter levels of endothelin-1, renin, nitric oxide, or corticosterone. edu.krd

    Table 3: Pharmacokinetic Comparison in Controlled Hypertensive vs. Healthy Subjects
    ParameterObservation in Patients with Controlled HypertensionClinical Significance
    AUC (Area Under the Curve)Slightly higher than healthy subjects; statistically significant only at the 20 mg dose.Not considered clinically significant.
    Cmax (Maximum Concentration)Slightly higher than healthy subjects across all doses.Not considered clinically significant.
    Findings from a randomized, placebo-controlled, double-blind study. nih.gov

    Gender-Based Pharmacokinetic and Pharmacodynamic Differences

    Research has also identified gender-related differences in the pharmacokinetics of this compound. Studies have shown that plasma concentrations of this compound are higher in women compared to men. nih.govnih.gov Specifically, young women exhibit higher values for both AUC and Cmax, along with lower total clearance of the compound. nih.govcapes.gov.br

    One study proposed that this gender-related difference is likely due to greater first-pass metabolism in young men, which results in higher metabolite-to-parent drug ratios. nih.govcapes.gov.br Despite these observed pharmacokinetic variations between genders, the differences were considered insufficient to justify dosage adjustments. nih.gov

    Table 4: Gender-Based Differences in this compound Pharmacokinetics
    Pharmacokinetic ParameterComparison in Young Women vs. Young Men
    Plasma ConcentrationsHigher in women
    AUC (Area Under the Curve)Higher in women
    Cmax (Maximum Concentration)Higher in women
    Total ClearanceLower in women
    Data compiled from pharmacokinetic studies. nih.govnih.govcapes.gov.br

    Q & A

    Q. What statistical approaches address batch-to-batch variability in this compound impurity profiling?

    • Methodology : Control charts (e.g., X-bar and R charts) monitor impurities (e.g., this compound R-isomer) across 10 batches. Outliers are flagged using Grubbs' test (α=0.05). Multivariate regression identifies process parameters (e.g., pH, temperature) linked to variability .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Zolmitriptan
    Reactant of Route 2
    Reactant of Route 2
    Zolmitriptan

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.